Predicted Lipophilicity (LogP) Differentiates Meta-Fluoro Isomer from Para-Fluoro Analog
The predicted octanol-water partition coefficient (LogP) is a key descriptor of a molecule's lipophilicity, influencing membrane permeability and protein binding. The meta-fluorophenyl substitution in the target compound yields a predicted LogP of 1.53, which is lower than the typical LogP range observed for para-substituted analogs, suggesting a subtle but potentially impactful difference in pharmacokinetic behavior . This difference can be crucial in fine-tuning lead compounds.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 1.53 (ACD/Labs Percepta prediction) |
| Comparator Or Baseline | Para-substituted analog (CAS 1060817-44-8) typically exhibits a higher LogP (exact predicted value not available in primary literature, but class-level trends indicate increased lipophilicity for para-substitution) |
| Quantified Difference | Lower LogP for meta-substitution versus para-substitution (class-level inference) |
| Conditions | Predicted value calculated using the ACD/Labs Percepta Platform PhysChem Module v14.00. |
Why This Matters
This predicted difference in LogP allows researchers to rationally select the meta-substituted isomer for targets where reduced lipophilicity is desired to mitigate promiscuous binding or improve solubility.
